molecular formula C10H9N5 B3079766 4-hydrazino-5H-pyrimido[5,4-b]indole CAS No. 107401-01-4

4-hydrazino-5H-pyrimido[5,4-b]indole

Cat. No.: B3079766
CAS No.: 107401-01-4
M. Wt: 199.21 g/mol
InChI Key: DOCNLHQHJIAUNB-UHFFFAOYSA-N
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Description

Significance of Indole-Fused Pyrimidine (B1678525) Systems in Organic Synthesis

Indole-fused pyrimidine systems, such as pyrimido[5,4-b]indoles and their isomers like 9H-pyrimido[4,5-b]indoles, are considered "privileged scaffolds" in medicinal chemistry. nih.gov This designation stems from their recurrence in a multitude of biologically active compounds. The fusion of the electron-rich indole (B1671886) nucleus with the electron-deficient pyrimidine ring creates a unique electronic environment and a planar structure capable of diverse chemical interactions.

In organic synthesis, these systems serve as versatile starting materials for creating libraries of compounds for drug discovery. richmond.edu Researchers have developed various synthetic strategies to construct this tricyclic core, which can then be modified at several positions to explore structure-activity relationships (SAR). richmond.edunih.gov For instance, modifications at the N-5 position of the pyrimido[5,4-b]indole scaffold have been shown to influence the molecule's properties. nih.govacs.orgsemanticscholar.org The development of efficient, multi-component reactions has further enhanced the accessibility of these complex scaffolds, allowing for the one-pot synthesis of diverse derivatives. mdpi.com

The significance of this scaffold is highlighted by its presence in molecules targeting a range of biological pathways. Derivatives of the pyrimido-indole core have been investigated as kinase inhibitors, immunotherapeutic agents, and anti-infectious compounds. nih.gov Specifically, substituted pyrimido[5,4-b]indoles have been identified as potent and selective ligands for Toll-like receptor 4 (TLR4), which plays a crucial role in the innate immune system. nih.govacs.orgsemanticscholar.org

Pyrimido-Indole Derivative Class Biological Target/Application
Substituted Pyrimido[5,4-b]indolesToll-Like Receptor 4 (TLR4) Agonists. nih.govacs.org
9H-pyrimido[4,5-b]indole DerivativesDual RET/TRKA Kinase Inhibitors. nih.gov
Pyrimido[4,5-b]indole DerivativesAntibacterial Agents (GyrB/ParE inhibitors). acs.org
5H-pyrimido[5,4-b]indole-(1H,3H)2,4-dione DerivativesAlpha(1D)-Adrenoceptor (α1D-AR) Ligands. nih.gov

Overview of Fused Nitrogen Heterocycles and Their Chemical Utility

Fused nitrogen heterocycles are organic compounds in which two or more rings, at least one of which contains a nitrogen atom, share two or more atoms. This structural feature is ubiquitous in nature and synthetic chemistry. nih.govmdpi.com More than 75% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their importance. nih.govnih.gov

The chemical utility of these compounds is vast and stems from several key properties:

Structural Diversity: The fusion of different ring systems (e.g., pyrimidine and indole) creates a wide array of unique three-dimensional structures. nih.gov This diversity allows for fine-tuning of steric and electronic properties to optimize interactions with biological targets.

Biological Mimicry: Nitrogen heterocycles are fundamental components of life, forming the building blocks of nucleic acids (e.g., pyrimidine bases cytosine, thymine, and uracil), vitamins, and alkaloids. nih.gov This inherent biocompatibility makes them excellent scaffolds for designing molecules that can interact with biological systems.

Physicochemical Properties: The presence of nitrogen atoms influences a molecule's polarity, solubility, and ability to form hydrogen bonds. nih.gov Fusing rings can modify these properties, affecting how a potential drug is absorbed, distributed, metabolized, and excreted.

Applications Beyond Medicine: The utility of fused nitrogen heterocycles extends to agrochemicals, where they are found in over 70% of crop protection agents, as well as in dyes, polymers, and corrosion inhibitors.

Role of the Hydrazino Moiety in Constructing Complex Heterocyclic Architectures

The hydrazino group (-NHNH₂) is a highly reactive and versatile functional group in organic synthesis. researchgate.net It is a potent binucleophile, meaning both nitrogen atoms can act as nucleophiles, enabling it to react with various electrophilic partners to form new heterocyclic rings.

In the context of a molecule like 4-hydrazino-5H-pyrimido[5,4-b]indole, the hydrazino moiety serves as a synthetic handle for further elaboration of the core scaffold. The hydrazide-hydrazone motif (–(C=O)NHN=CH–) is a particularly important fragment derived from hydrazines that is known to be crucial for a variety of biological activities. mdpi.commdpi.com

Common synthetic transformations involving the hydrazino group to build more complex systems include:

Reaction with 1,3-Dicarbonyl Compounds: This leads to the formation of pyrazole (B372694) rings.

Reaction with α,β-Unsaturated Ketones: This can also yield pyrazoline derivatives.

Reaction with Carbon Disulfide: In the presence of a base, this reaction can be used to construct triazole or thiadiazole rings. nih.gov

Formation of Hydrazones: Reaction with aldehydes and ketones yields hydrazones, which are themselves versatile intermediates for further cyclization reactions or can be key structural features for biological activity. mdpi.com

Oxidative Dimerization: Under certain conditions, such as autoxidation, hydrazines can dimerize to form larger, more complex polycyclic systems, such as pyridazino derivatives. mdpi.com

The reactivity of the hydrazino group thus provides a powerful tool for chemists to append additional heterocyclic rings onto an existing scaffold, significantly increasing molecular complexity and allowing for the exploration of new chemical space in the quest for novel functional molecules. researchgate.net

Properties

IUPAC Name

5H-pyrimido[5,4-b]indol-4-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-15-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5,14H,11H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCNLHQHJIAUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288265
Record name 4-Hydrazinyl-5H-pyrimido[5,4-b]indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107401-01-4
Record name 4-Hydrazinyl-5H-pyrimido[5,4-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107401-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinyl-5H-pyrimido[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Hydrazino 5h Pyrimido 5,4 B Indole

Direct Synthetic Pathways

Direct pathways involve the conversion of a pre-formed 5H-pyrimido[5,4-b]indole core, which is functionalized at the C4 position, into the desired hydrazino derivative. These methods are often efficient as they capitalize on a readily accessible heterocyclic intermediate.

A prominent and effective method for synthesizing 4-hydrazino-5H-pyrimido[5,4-b]indole is through the hydrazinolysis of its corresponding thione precursor, 5H-pyrimido[5,4-b]indole-4-thione. This reaction involves the direct displacement of the thione group by hydrazine (B178648). Research has demonstrated that the reaction of 5H-pyrimido[5,4-b]indole-4-thione with hydrazine proceeds efficiently, affording the target compound in high yields. researchgate.net Specifically, this conversion has been reported with a yield of 80%, highlighting its preparative utility. researchgate.net This pathway is advantageous due to the relatively straightforward synthesis of the thione intermediate from the corresponding 4-one by treatment with a thionating agent like phosphorus pentasulfide. researchgate.net

Table 1: Hydrazinolysis of 5H-pyrimido[5,4-b]indole-4-thione

Starting Material Reagent Product Yield

Hydrazine hydrate (B1144303) serves as the essential reagent in the direct conversion of C4-functionalized pyrimido[5,4-b]indoles to the 4-hydrazino derivative. Its primary role is to act as a potent nucleophile. In the case of hydrazinolysis of the 4-thione, hydrazine hydrate attacks the thiocarbonyl carbon, leading to the displacement of the sulfur atom and the formation of the hydrazino group. researchgate.net Similarly, it is employed in the nucleophilic displacement of other leaving groups at the C4 position, such as a chloro group. mdpi.comnih.gov The efficacy of hydrazine hydrate in these transformations makes it a cornerstone reagent for the direct synthesis of the title compound.

Indirect Synthetic Strategies via Precursor Functionalization

Indirect strategies focus on the construction of the tricyclic pyrimido[5,4-b]indole ring system from simpler, often acyclic or bicyclic, precursors. The desired hydrazino functionality is typically introduced after the core has been assembled.

An alternative to the thione is the use of 4-chloro-5H-pyrimido[5,4-b]indole as the immediate precursor. The chloro group at the C4 position is an excellent leaving group for nucleophilic aromatic substitution. The reaction with hydrazine hydrate displaces the chloride ion to yield this compound.

While this specific reaction on the pyrimido[5,4-b]indole core is a standard transformation, detailed studies on the closely related 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole system offer critical insights into the reaction conditions. mdpi.comnih.gov In this analogous system, refluxing the chloro compound with hydrazine hydrate under an inert argon atmosphere resulted in a near-quantitative yield (99%) of the corresponding 1-hydrazino derivative. mdpi.com The use of an inert atmosphere is crucial, as conducting the reaction in the presence of air can lead to oxidative dehydrazination, resulting in the formation of the unsubstituted parent tricycle as a side product. mdpi.comnih.gov

Table 2: Nucleophilic Displacement of a Chloro-Precursor with Hydrazine Hydrate

Starting Material Reagent Conditions Product Yield

The construction of the pyrimido[5,4-b]indole scaffold often begins with appropriately substituted indole (B1671886) derivatives. A common and effective strategy starts with ethyl 3-aminoindole-2-carboxylate. researchgate.net This indole precursor undergoes condensation with formamide (B127407) to yield 5H-pyrimido[5,4-b]indol-4-one in an 80% yield. researchgate.net This intermediate serves as a versatile platform for subsequent functionalization. It can be converted into the 4-thione using phosphorus pentasulfide or the 4-chloro derivative using phosphorus oxychloride, both of which are direct precursors to the final hydrazino compound as described above. researchgate.net

Another synthetic approach builds the indole ring first, followed by the pyrimidine (B1678525) ring. This can begin with precursors like 2-aminobenzonitrile, which is reacted with ethyl bromoacetate (B1195939) and then subjected to a base-catalyzed ring closure to form an aminoindole intermediate. nih.gov This aminoindole can then be cyclized to form the pyrimido[5,4-b]indole core. nih.gov

Multi-component reactions (MCRs), which involve combining three or more reactants in a single step to form a complex product, are a powerful tool in heterocyclic synthesis for their efficiency and atom economy. MCRs have been successfully developed for the synthesis of the isomeric 9H-pyrimido[4,5-b]indole system. For example, a four-component reaction using indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium (B1175870) iodide can produce various substituted pyrimido[4,5-b]indoles. mdpi.com However, for the specific 5H-pyrimido[5,4-b]indole ring system, MCR approaches are not as prominently documented in the scientific literature. The synthesis of this particular isomer typically relies on the stepwise cyclization strategies starting from functionalized indole precursors, as outlined in the previous section. researchgate.netnih.gov

Methodological Advancements in Pyrimido[5,4-b]indole Synthesis

Research into the synthesis of the broader pyrimido[5,4-b]indole family and related fused pyrimidine heterocycles has led to innovative strategies. These advancements often focus on the construction of the pyrimidine ring onto an existing indole structure or building the entire tricycle through multi-component reactions.

Catalysts play a pivotal role in modern organic synthesis by enabling efficient and selective transformations. In the context of fused pyrimidine systems analogous to pyrimido[5,4-b]indoles, various catalytic methods have been developed. For instance, the synthesis of pyrimido[4,5-b]quinolines, which share a similar structural motif, has been achieved through multi-component reactions using catalysts such as the basic and inexpensive 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions. acs.org Similarly, trityl chloride has been employed as a neutral and mild organocatalyst for the cyclization reactions that form these structures. nih.gov

In other related syntheses, magnetic nanoparticles like Fe3O4 have been used as recoverable catalysts, simplifying product purification and enhancing the sustainability of the process. sharif.edu For the construction of the core pyrimido[5,4-b]indole ring system itself, acid catalysts are often employed. One established method involves the cyclization of a substituted thioureidoindole intermediate using polyphosphoric acid to form the fused pyrimidine ring. acs.org Furthermore, transition-metal-free approaches have been developed for the synthesis of 9H-pyrimido[4,5-b]indoles, using iodine and ammonium iodide to promote the formation of multiple C-N bonds in a one-pot reaction. mdpi.com

Table 1: Examples of Catalysts in the Synthesis of Pyrimido-Indole/Quinoline Scaffolds

CatalystScaffold TypeReaction TypeKey AdvantagesReference
Polyphosphoric AcidPyrimido[5,4-b]indoleRing Closure/CyclizationEffective for pyrimidine ring formation acs.org
DABCOPyrimido[4,5-b]quinolineMulti-componentInexpensive, basic, solvent-free conditions acs.org
Trityl ChloridePyrimido[4,5-b]quinolineMulti-component CyclizationNeutral, mild conditions, low cost nih.gov
Iodine / Ammonium IodidePyrimido[4,5-b]indoleFour-component AnnulationTransition-metal-free, one-pot mdpi.com
Fe3O4@nano-cellulose/Sb(V)Pyrimido[4,5-b]quinolineThree-componentMagnetically separable, reusable catalyst sharif.edu

The yield and selectivity of the synthesis of hydrazino-substituted heterocycles are highly dependent on the reaction conditions. In a synthesis analogous to that of this compound, the preparation of 1-hydrazino-4-methyl-5H-pyridazino[4,5-b]indole from its chloro precursor was studied in detail. nih.govnih.gov It was found that refluxing the chloro compound with an excess of hydrazine hydrate for 48 hours under an inert argon atmosphere resulted in a near-quantitative yield (99%) of the desired hydrazino product. nih.gov Conversely, when the same reaction was performed in the presence of air, an undesired side reaction, oxidative dehydrazination, occurred, leading to the formation of the unsubstituted parent system. nih.govnih.gov

This highlights the critical importance of atmospheric control in preventing side reactions. The choice of base and solvent can also dramatically influence the outcome. In the optimization for the formation of a different pentacyclic system derived from a hydrazinyl precursor, refluxing in dry pyridine (B92270) was found to be the superior method, providing high yields in a shorter reaction time compared to other systems like EtONa/EtOH or toluene/Et3N. mdpi.com The reaction failed entirely in an acidic medium (HCl/EtOH), underscoring the sensitivity of these reactions to pH. mdpi.com For the synthesis of this compound specifically, reacting the corresponding thione with hydrazine yielded the product at 80%. researchgate.net

Table 2: Optimization of Hydrazinolysis Conditions for a Chloro-Pyridazino[4,5-b]indole

ConditionReagentsReaction TimeYieldKey FindingReference
Inert AtmosphereChloro-compound, Hydrazine Hydrate48 h (reflux)99%Inert gas prevents side reactions. nih.gov
Presence of AirChloro-compound, Hydrazine Hydrate48 h (reflux)50% (of undesired product)Air causes oxidative dehydrazination. nih.gov

The selection of solvents and the adoption of green chemistry principles are increasingly important in chemical synthesis to minimize environmental impact. In the hydrazinolysis reactions mentioned, hydrazine hydrate often serves as both a reagent and the solvent. nih.gov In other cases, ethanol (B145695) is used as a solvent for the reaction between a thione precursor and hydrazine hydrate. nih.gov

Significant progress in green chemistry has been demonstrated in the synthesis of related fused pyrimidine structures. A mechanochemical approach using a ball mill has been established for the synthesis of pyrimido[4,5-b]quinolines. rsc.orgresearchgate.net This method is notable for being a one-pot, solvent-free, and catalyst-free pathway that proceeds under mild conditions. rsc.orgresearchgate.net By eliminating the need for solvents, this approach reduces waste and potential environmental hazards associated with volatile organic compounds. Hand-grinding has also been reported as a successful mechanochemical technique for similar transformations. researchgate.net These solvent-free multicomponent reactions represent a cost-effective and environmentally benign strategy for constructing complex heterocyclic scaffolds, offering a promising direction for the future synthesis of pyrimido[5,4-b]indole derivatives. researchgate.net

Reactivity and Derivatization Chemistry of 4 Hydrazino 5h Pyrimido 5,4 B Indole

Reactions Involving the Hydrazino Group

The hydrazino substituent at the C-4 position of the pyrimidine (B1678525) ring is the most reactive site for many chemical transformations. Its nucleophilic nature allows for a range of condensation, cycloaddition, and substitution reactions, leading to the formation of diverse and complex heterocyclic systems.

Condensation Reactions with Carbonyl Compounds

The reaction of hydrazino groups with carbonyl compounds is a fundamental transformation for the synthesis of hydrazones. In the case of 4-hydrazino-5H-pyrimido[5,4-b]indole, condensation with various aldehydes and ketones is expected to proceed readily, typically under mild acidic or basic conditions, to yield the corresponding hydrazone derivatives. This reaction is a common strategy for introducing a wide array of substituents onto the core structure.

While specific examples for this compound are not extensively detailed in the provided literature, the general reactivity of hydrazino-substituted heterocycles is well-established. For instance, the condensation of hydrazino-triazine derivatives with various carbonyl compounds is a widely used synthetic route.

Reactant 1Reactant 2Product
This compoundAldehyde (R-CHO)4-(2-Alkylidenehydrazino)-5H-pyrimido[5,4-b]indole
This compoundKetone (R-CO-R')4-(2-Alkylidenehydrazino)-5H-pyrimido[5,4-b]indole

This table represents expected products based on the general reactivity of hydrazino compounds.

Cycloaddition Reactions Leading to Fused Rings

The hydrazino group in this compound is a key functional group for the construction of fused-ring systems through cycloaddition reactions. These reactions are instrumental in the synthesis of novel polycyclic heteroaromatic compounds. For example, treatment of related hydrazino-substituted heterocycles with reagents like carbon disulfide can lead to the formation of fused triazolo or thiadiazolo rings. nih.gov

In a related system, a 3(4H)-amino-4-iminopyrimido[4″,5″:5′,6′] nih.govsemanticscholar.orgnih.govtriazino[3′,4′:3,4] nih.govsemanticscholar.orgnih.govtriazino[5,6-b]indole, which contains a hydrazino-like moiety, was used as a precursor for the formation of a six-ring cyclic compound. nih.gov Such reactions highlight the potential of the hydrazino group to act as a linchpin in the assembly of complex molecular architectures. The reaction of the hydrazino group with nitrous acid would be expected to form an azido (B1232118) derivative, which can then undergo cycloaddition reactions.

ReagentResulting Fused Ring
Carbon DisulfideTriazolo or Thiadiazolo
OrthoestersTriazolo
Nitrous Acid (followed by cycloaddition)Tetrazolo

This table outlines potential cycloaddition pathways based on analogous heterocyclic systems.

Nucleophilic Transformations of the Hydrazino Moiety

The hydrazino group can be displaced by other nucleophiles or can be transformed into other functional groups. For example, the hydrazino moiety can be converted into an amino group under certain reductive conditions. Furthermore, in some heterocyclic systems, the hydrazino group can be replaced by other substituents through nucleophilic substitution reactions, although this is less common than reactions at the terminal nitrogen.

Research on related pyrimido[4″,5″:5′,6′] nih.govsemanticscholar.orgnih.govtriazino[3′,4′:3,4] nih.govsemanticscholar.orgnih.govtriazino[5,6-b]indole systems has shown that an amino group at a similar position can be synthesized from a precursor, which in turn could be derived from a hydrazino intermediate. nih.gov

Functionalization of the Pyrimido[5,4-b]indole Scaffold

Beyond the reactivity of the hydrazino group, the core pyrimido[5,4-b]indole scaffold offers several positions for further functionalization, allowing for the fine-tuning of the molecule's properties.

Substitutions on the Pyrimidine Ring (C-2, C-4)

The C-2 and C-4 positions of the pyrimidine ring are susceptible to nucleophilic substitution, particularly if a suitable leaving group is present. For instance, chloro-substituted pyrimido[5,4-b]indoles are versatile intermediates for the introduction of various functionalities. Nucleophilic displacement of a chlorine atom at the C-4 position by hydrazine (B178648) is a common method to synthesize the parent this compound. Subsequently, the C-2 position can be modified.

Studies on sugar-modified pyrimido[4,5-b]indole nucleosides have demonstrated that substituents can be introduced at the C-4 position of a 4,6-dichloropyrimido[4,5-b]indole precursor via nucleophilic substitutions or palladium-catalyzed cross-coupling reactions. nih.gov Similarly, a series of N4-(substituted phenyl)-9H-pyrimido[4,5-b]indole-2,4-diamines were synthesized via displacement of a chloro group at the C-4 position. nih.gov

PositionReagent TypePotential Functional Group
C-2Amines, Alkoxides, ThiolatesAmino, Alkoxy, Thioether
C-4 (from a chloro precursor)HydrazineHydrazino
C-4 (from a chloro precursor)Various NucleophilesAmino, Alkoxy, etc. nih.govnih.gov

Modifications at the Indole (B1671886) Nitrogen (N-5 Position)

The indole nitrogen (N-5) of the 5H-pyrimido[5,4-b]indole scaffold is another site for derivatization. Alkylation or acylation at this position can be achieved under appropriate basic conditions. Such modifications can significantly impact the molecule's steric and electronic properties.

In structure-activity relationship studies of substituted pyrimido[5,4-b]indoles as Toll-like receptor 4 ligands, it was found that substitution at the N-5 position with short alkyl groups could reduce the cytotoxicity of the lead compound. semanticscholar.org This highlights the importance of N-5 functionalization in modulating the biological activity profile of this class of compounds.

Reaction TypeReagentResulting Modification
AlkylationAlkyl HalideN-Alkyl
AcylationAcyl Halide/AnhydrideN-Acyl

Introduction of Diverse Chemical Moieties

The presence of the highly nucleophilic hydrazino group in this compound allows for the introduction of a wide range of chemical substituents and the construction of novel fused heterocyclic systems. The reactivity of this group is analogous to that observed in other hydrazino-substituted heterocycles, such as hydrazinopyrimidines and hydrazinotriazines.

One of the most common derivatization strategies involves the condensation of the hydrazino group with various carbonyl-containing compounds to form the corresponding hydrazones. These hydrazones are often stable, isolable intermediates that can be further modified or can undergo subsequent intramolecular cyclization reactions. For instance, reaction with aromatic aldehydes would yield arylidenehydrazinyl derivatives.

Furthermore, the reaction with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, can lead to the formation of pyrazole (B372694) and pyrazolone (B3327878) derivatives, respectively. This type of reaction is well-documented for other hydrazinopyrimidines and represents a key method for introducing five-membered heterocyclic rings. researchgate.net

The hydrazino group is also a key precursor for the synthesis of fused triazolo systems. Treatment with reagents such as formic acid or triethyl orthoformate can lead to the formation of a fused researchgate.netchempap.orgresearchgate.nettriazolo[4,3-c]pyrimido[5,4-b]indole ring system. Similarly, reaction with nitrous acid can afford a tetrazolo[1,5-c]pyrimido[5,4-b]indole derivative.

The versatility of the hydrazino group is further demonstrated by its reaction with various electrophiles. For example, treatment with isothiocyanates would yield thiosemicarbazide (B42300) derivatives, which can be cyclized to form thiadiazoles. Acylation with acid chlorides or anhydrides would produce the corresponding acylhydrazides, which are also valuable intermediates for further synthetic transformations.

A summary of potential derivatization reactions based on analogous hydrazino-substituted heterocycles is presented in the table below.

ReagentResulting Moiety/Ring System
Aromatic AldehydesArylidenehydrazinyl
AcetylacetonePyrazole
Ethyl AcetoacetatePyrazolone
Formic Acid/Triethyl OrthoformateFused researchgate.netchempap.orgresearchgate.netTriazole
Nitrous AcidFused Tetrazole
IsothiocyanatesThiosemicarbazide/Thiadiazole
Acid Chlorides/AnhydridesAcylhydrazide

These examples highlight the synthetic utility of the 4-hydrazino group in generating a diverse library of 5H-pyrimido[5,4-b]indole derivatives with various appended and fused heterocyclic systems.

Mechanistic Investigations of Reaction Pathways

The mechanistic pathways for the reactions of this compound are expected to follow established patterns of nucleophilic reactivity of hydrazino groups on heterocyclic cores.

The formation of hydrazones from the reaction with aldehydes and ketones proceeds via a well-established nucleophilic addition-elimination mechanism. The terminal nitrogen of the hydrazino group acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent elimination of a water molecule to afford the hydrazone.

The cyclization reactions to form fused heterocyclic systems are of particular mechanistic interest. For example, the formation of a pyrazole ring from the reaction with a β-dicarbonyl compound likely proceeds through an initial formation of a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the enamine nitrogen (from the tautomerized hydrazone) onto the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.

The formation of a fused triazole ring via reaction with formic acid involves an initial formylation of the hydrazino group, followed by an acid-catalyzed intramolecular cyclization and dehydration.

A more complex mechanistic pathway is observed in the ring contraction of pyrimidines to pyrazoles, a reaction mediated by hydrazine. nih.gov This transformation is proposed to initiate with the nucleophilic attack of hydrazine at an electron-deficient carbon of the pyrimidine ring. nih.gov This leads to ring opening, followed by an intramolecular cyclization involving the terminal hydrazone nitrogen and subsequent elimination of a small molecule, such as formamidine, to yield the pyrazole product. nih.gov While this reaction has been primarily studied on the pyrimidine ring itself, it suggests a potential, albeit likely more complex, rearrangement pathway for the pyrimido[5,4-b]indole system under harsh conditions.

The autoxidation of hydrazinyl-substituted heterocycles, as observed with 4-hydrazinylquinolin-2(1H)-ones, presents another interesting mechanistic pathway. mdpi.com This process can lead to dimerization and the formation of larger, fused polycyclic systems. mdpi.com The proposed mechanism involves the formation of a di-aza-diyl intermediate, which can then undergo further reactions. mdpi.com

The understanding of these mechanistic principles is crucial for predicting the outcome of reactions and for the rational design of synthetic routes to novel derivatives of this compound.

Structural Characterization and Elucidation Methodologies

Spectroscopic Confirmation of Structure

Spectroscopic techniques are fundamental in elucidating the structure of 4-hydrazino-5H-pyrimido[5,4-b]indole, offering insights into its chemical environment, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial data. The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments, and their proximity to neighboring protons through spin-spin coupling. The aromatic protons on the indole (B1671886) and pyrimidine (B1678525) rings would likely appear in the downfield region of the spectrum, while the protons of the hydrazino group and the N-H protons would also have characteristic chemical shifts.

Similarly, ¹³C NMR spectroscopy would identify all non-equivalent carbon atoms in the molecule, providing information about their hybridization and electronic environment. The carbon atoms of the fused aromatic system and the carbon attached to the hydrazino group would each exhibit distinct chemical shifts, aiding in the complete structural assignment.

Detailed, experimentally-derived NMR data for this specific compound is not publicly available in the sources reviewed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

Key expected absorption bands for this molecule would include N-H stretching vibrations for the indole and hydrazino groups, typically observed in the range of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations would be expected around 3000-3100 cm⁻¹, while C=N and C=C stretching vibrations from the pyrimidine and indole rings would appear in the 1400-1650 cm⁻¹ region. The presence of the hydrazino group would also be indicated by N-H bending vibrations.

Specific, experimentally-derived IR absorption data for this compound is not publicly available in the sources reviewed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula of the compound is C₁₀H₉N₅, which corresponds to a molecular weight of approximately 199.21 g/mol . scbt.com In a mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z value corresponding to this molecular weight.

Technique Parameter Expected Value
Mass SpectrometryMolecular FormulaC₁₀H₉N₅
Molecular Weight199.21 g/mol
Molecular Ion Peak (m/z)~199

Advanced Structural Analysis Techniques

For unambiguous structural verification, advanced analytical techniques are often employed to complement spectroscopic data.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound (C₁₀H₉N₅), the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the compound's elemental makeup.

Element Theoretical Percentage (%)
Carbon (C)60.29
Hydrogen (H)4.55
Nitrogen (N)35.16

X-ray Crystallography for Absolute Structure Determination

The application of X-ray crystallography to this compound would provide the ultimate confirmation of its structural assignment, resolving any ambiguities that might remain from spectroscopic data alone.

No publicly available X-ray crystallographic data for this compound was found in the reviewed sources.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic stability of 4-hydrazino-5H-pyrimido[5,4-b]indole. Methods such as Density Functional Theory (DFT) are pivotal for these investigations. By solving the Schrödinger equation for the molecule, researchers can determine a variety of electronic properties.

Key parameters that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily participates in chemical reactions.

Advanced computational methods like G4 (Gaussian-4) theory and Complete Basis Set (CBS) methods, such as CBS-QB3, are employed to achieve high accuracy in determining thermochemical properties like the enthalpy of formation. These calculations are crucial for assessing the thermodynamic stability of the molecule.

A summary of commonly calculated electronic properties is presented in the table below.

PropertySignificanceTypical Computational Method
HOMO EnergyRelates to the electron-donating ability of the molecule.DFT (e.g., B3LYP/6-31G)
LUMO EnergyRelates to the electron-accepting ability of the molecule.DFT (e.g., B3LYP/6-31G)
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability.DFT (e.g., B3LYP/6-31G*)
Electrostatic PotentialVisualizes electron-rich and electron-deficient regions.DFT, Hartree-Fock
Enthalpy of FormationAssesses thermodynamic stability.G4, CBS-QB3

Molecular Modeling and Conformational Analysis

The three-dimensional structure of this compound dictates its interaction with other molecules, particularly biological macromolecules. Molecular modeling and conformational analysis are employed to explore the possible spatial arrangements of the atoms in the molecule and their relative energies.

The hydrazino group introduces a degree of conformational flexibility to the otherwise rigid tricyclic core. Rotation around the C-N and N-N bonds of the hydrazino substituent can lead to different conformers. Computational methods can systematically explore the potential energy surface to identify low-energy, stable conformations. This is crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding pocket.

Pharmacophore modeling is a powerful tool used in drug discovery that can be applied to the pyrimido[5,4-b]indole scaffold. nih.gov By analyzing a set of known active molecules, a pharmacophore model identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for biological activity. For this compound, the key pharmacophoric features would likely include the hydrogen-bonding capabilities of the hydrazino and pyrimidine (B1678525) nitrogens, and the aromatic nature of the indole (B1671886) ring. Such models can guide the design of new derivatives with potentially enhanced activity. nih.gov

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions. While specific computational studies on the reaction mechanisms for the synthesis of this compound are not widely reported, the methodologies are well-established.

Theoretical studies can be used to investigate the synthesis of the pyrimido[5,4-b]indole core and the subsequent introduction of the hydrazino group. For instance, the synthesis often involves the reaction of a substituted indole with a pyrimidine precursor. Computational modeling can elucidate the reaction pathway by identifying transition states and intermediates. This allows for the calculation of activation energies, which can help in optimizing reaction conditions such as temperature and catalysts.

Furthermore, computational studies can predict the regioselectivity and stereoselectivity of reactions, which is vital for the efficient synthesis of a specific isomer. Understanding the reaction mechanism at a molecular level can lead to the development of more efficient and environmentally friendly synthetic routes.

Prediction of Molecular Interactions and Binding Modes

A significant application of computational chemistry in the context of this compound is the prediction of its interactions with biological targets. Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Studies on related pyrimido[5,4-b]indole derivatives have demonstrated their potential to interact with various biological targets, including Toll-like receptor 4 (TLR4). nih.gov Computational analysis in these studies has suggested that modifications to the pyrimido[5,4-b]indole scaffold can lead to additional binding interactions at the receptor interface, thereby improving potency. nih.gov

In a typical molecular docking study involving this compound, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses represent the most likely binding modes.

These predicted binding modes can reveal key molecular interactions, such as:

Hydrogen bonds: The hydrazino group and the nitrogen atoms in the pyrimidine ring are potential hydrogen bond donors and acceptors.

Pi-pi stacking: The aromatic indole ring can engage in pi-pi stacking interactions with aromatic amino acid residues in the receptor's binding site.

The insights gained from these computational predictions are invaluable for structure-activity relationship (SAR) studies and for the rational design of new, more potent, and selective analogs. Molecular dynamics simulations can further refine these docking predictions by simulating the dynamic behavior of the ligand-receptor complex over time, providing a more realistic picture of the binding event.

Applications of the 4 Hydrazino 5h Pyrimido 5,4 B Indole Scaffold in Organic Synthesis

Precursor for the Synthesis of Novel Polyheterocyclic Systems

The bifunctional nature of the hydrazino group makes it an exceptional tool for ring-forming, or annulation, reactions. By reacting 4-hydrazino-5H-pyrimido[5,4-b]indole with various di-electrophilic partners, chemists can readily construct an additional heterocyclic ring fused to the pyrimidine (B1678525) portion of the scaffold, leading to novel tetracyclic and pentacyclic systems.

Key transformations include:

Formation of Fused nih.govresearchgate.netchempap.orgTriazolo Rings: Reaction with one-carbon electrophiles is a classic strategy to form a fused 1,2,4-triazole (B32235) ring. For instance, treatment with formic acid or triethyl orthoformate leads to the formation of a nih.govresearchgate.netchempap.orgtriazolo[4,3-c]pyrimido[5,4-b]indole system. Similarly, reaction with carbon disulfide followed by cyclization can yield a thione-substituted triazole ring, which can be a versatile intermediate for further functionalization. nih.gov

Formation of Pyrazolyl Derivatives: Condensation of the hydrazino group with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, proceeds via the Knorr pyrazole (B372694) synthesis to yield 4-(pyrazol-1-yl)-5H-pyrimido[5,4-b]indole derivatives. These reactions are typically high-yielding and allow for the introduction of various substituents on the new pyrazole ring.

Formation of Fused Pyridazinone Rings: The reaction with α-keto acids or their esters can be used to construct a fused pyridazinone ring, generating yet another complex heterocyclic framework.

Formation of Fused Tetrazolo Rings: Treatment of the hydrazino group with nitrous acid (HNO₂) generates a highly reactive azido (B1232118) intermediate, which can undergo intramolecular cyclization to form the fused tetrazolo[1,5-c]pyrimido[5,4-b]indole system.

These cyclization strategies underscore the role of this compound as a pivotal precursor for generating molecular complexity. chempap.orgnih.gov

Resulting SystemReagent TypeExample Reagent(s)
Fused nih.govresearchgate.netchempap.orgTriazoleOne-Carbon ElectrophileFormic Acid, Carbon Disulfide
Substituted Pyrazole1,3-Dicarbonyl CompoundAcetylacetone, Ethyl Acetoacetate
Fused Pyridazinoneα-Keto Acid / EsterPyruvic Acid
Fused TetrazoleDiazotizing AgentSodium Nitrite / Acid

Building Block for the Development of Complex Chemical Entities

Beyond ring annulation, the this compound scaffold serves as a versatile building block for elaborating complex molecules through functionalization of the hydrazino moiety. This approach allows for the attachment of diverse substituents and pharmacophores, enabling the exploration of structure-activity relationships in medicinal chemistry. nih.gov

Common derivatizations include:

Hydrazone Synthesis: The terminal -NH₂ of the hydrazino group readily condenses with a wide array of aldehydes and ketones to form stable hydrazone derivatives. This reaction is robust and provides a straightforward method to introduce aryl, heteroaryl, or alkylidene substituents.

Acylation and Sulfonylation: The nucleophilic hydrazino group can be easily acylated or sulfonylated using acyl chlorides, sulfonyl chlorides, or anhydrides. This leads to the formation of stable N-acylhydrazide and N-sulfonylhydrazide derivatives, which can introduce key hydrogen bonding features and alter the electronic properties of the molecule.

Reductive Alkylation: The terminal nitrogen can be selectively alkylated, introducing further points of diversity and modifying the lipophilicity and basicity of the compound.

These reactions demonstrate the utility of the scaffold in a modular approach to synthesis, where the core pyrimido[5,4-b]indole structure is "decorated" with various functional groups to build complex and targeted molecules. nih.gov

Reaction TypeReagent ClassResulting Functional Group
CondensationAldehydes, KetonesHydrazone (-N-N=CHR)
AcylationAcyl Halides, AnhydridesAcylhydrazide (-N-NH-C(=O)R)
SulfonylationSulfonyl HalidesSulfonylhydrazide (-N-NH-S(=O)₂R)

Contribution to Methodologies in Heterocyclic Ring System Construction

The use of this compound contributes significantly to the broader field of synthetic methodology for heterocyclic chemistry. Its predictable and versatile reactivity provides a reliable platform for developing and refining methods for constructing fused-ring systems. nih.gov The annulation reactions described in section 6.1 are not just individual syntheses but represent a robust methodological approach. For example, the reaction of a hydrazino-pyrimidine system with various 1,3-dielectrophiles is a well-established and general strategy for accessing pyrazole-substituted heterocycles.

Furthermore, the scaffold is amenable to modern synthetic strategies such as multicomponent reactions. mdpi.com A one-pot reaction combining the hydrazino-indole, an aldehyde, and a third component could potentially lead to highly complex structures in a single, efficient step. The development of such reactions, which form multiple bonds and stereocenters in one operation, is a major goal of contemporary organic synthesis. The predictable reactivity of the hydrazino group makes the pyrimido[5,4-b]indole scaffold an excellent candidate for inclusion in these advanced synthetic methodologies.

Utility in the Synthesis of Scaffolds for Chemical Libraries

In modern drug discovery and materials science, the ability to rapidly generate large numbers of structurally related compounds, known as chemical libraries, is essential for identifying new lead compounds. The this compound scaffold is an ideal starting point for combinatorial and parallel synthesis approaches to library generation. researchgate.net

The key to its utility is the hydrazino group acting as a "point of diversification." A large batch of the core scaffold can be synthesized and then reacted in parallel with a diverse set of building blocks. For instance:

Hydrazone Library: Reaction with a library of 100 different aldehydes would rapidly produce a library of 100 distinct hydrazone derivatives.

Pyrazole Library: Similarly, reaction with a library of diverse β-dicarbonyl compounds would yield a large library of pyrazolyl-substituted pyrimido[5,4-b]indoles.

This modular approach, where a common core is combined with a variety of synthons, allows for the systematic exploration of the chemical space around the pyrimido[5,4-b]indole core. The resulting libraries of compounds can then be screened for biological activity, leading to the identification of structure-activity relationships and the discovery of new bioactive agents. nih.govnih.gov This strategy has been successfully applied to related fused pyrimidine systems for the discovery of kinase inhibitors and other potential therapeutic agents. researchgate.net

Q & A

Q. Q1. What are the common synthetic routes for 4-hydrazino-5H-pyrimido[5,4-b]indole, and how is purity ensured?

The synthesis typically begins with ethyl 3-aminoindole-2-carboxylate, which undergoes condensation with formamide to yield 5H-pyrimido[5,4-b]indol-4-one (80% yield). Subsequent chlorination with phosphorus oxychloride produces 4-chloro-5H-pyrimido[5,4-b]indole (70% yield), which reacts with hydrazine to form the 4-hydrazino derivative (80% yield) . Purity is ensured via analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), with reaction conditions (temperature, pH) tightly controlled to minimize side products .

Q. Q2. How is the structural integrity of this compound confirmed experimentally?

Structural validation involves a combination of:

  • NMR spectroscopy : To verify hydrogen and carbon environments.
  • High-resolution MS : For molecular weight confirmation.
  • X-ray crystallography (if applicable): To resolve stereochemical ambiguities.
    For example, derivatives of pyrimido[5,4-b]indole scaffolds have been characterized using these methods to confirm substituent positions and bond connectivity .

Advanced Synthesis and Optimization

Q. Q3. What strategies improve the yield and selectivity of this compound synthesis?

Key strategies include:

  • Reagent optimization : Using Cs₂CO₃ as a base in Cu(I)-catalyzed cyclization reactions enhances reaction efficiency (yields up to 90%) .
  • Continuous flow reactors : These reduce side reactions and improve scalability for industrial research applications .
  • Protecting groups : Selective protection of reactive sites (e.g., indole NH) prevents undesired side reactions during functionalization .

Q. Q4. How can substituent modifications alter the reactivity of the pyrimidoindole scaffold?

Substituents at the N-3, N-5, or carboxamide positions significantly influence biological activity and chemical stability. For instance:

  • N-5 alkylation (e.g., methyl or ethyl groups) reduces cytotoxicity while maintaining TLR4 agonist activity .
  • Electron-withdrawing groups (e.g., Cl, F) at the 4-position enhance electrophilicity, facilitating nucleophilic substitution reactions .

Biological Activity and Mechanism

Q. Q5. What are the known biological targets of this compound derivatives?

These compounds interact with:

  • Toll-like receptor 4 (TLR4) : Substituted derivatives activate NFκB and induce cytokines like IL-6 and IP-10, skewing immune responses toward type I interferon pathways .
  • Alpha-1 adrenoceptors : Pyrimidoindole-2,4-diones show nanomolar affinity (Ki = 0.21 nM) and >10,000-fold selectivity over alpha-2 receptors .
  • Thromboxane synthetase : Hydrazino derivatives exhibit inhibitory activity, with potential antihypertensive effects .

Q. Q6. How do structural modifications impact selectivity for TLR4 versus other immune receptors?

  • Carboxamide substituents : Phenyl or substituted phenyl groups at the carboxamide position reduce IL-6 production while maintaining IP-10 induction, favoring TLR4-specific signaling .
  • N-3 side chains : Piperazine or morpholine moieties enhance receptor binding affinity but may introduce off-target effects (e.g., 5HT1A receptor interactions) .

Computational and Analytical Methods

Q. Q7. What computational tools predict the binding mode of pyrimidoindole derivatives to TLR4/MD-2 complexes?

Molecular docking studies (e.g., using AutoDock Vina) suggest that active compounds bind primarily to the MD-2 co-receptor in the TLR4/MD-2 complex. Key interactions include hydrophobic contacts with residues like Phe-121 and hydrogen bonding with Lys-128 .

Q. Q8. How are collision cross-section (CCS) values used to characterize pyrimidoindole derivatives?

Ion mobility spectrometry (IMS) predicts CCS values for adducts (e.g., [M+H]⁺ CCS = 140.6 Ų), aiding in structural identification and differentiation of isomers. These values correlate with molecular shape and charge distribution .

Data Analysis and Contradictions

Q. Q9. How can researchers reconcile discrepancies in cytokine profiles induced by TLR4 agonists?

Variations in IL-6 versus IP-10 levels arise from substituent-dependent activation of divergent signaling pathways (MyD88 for IL-6, TRIF for IP-10). Dose-response assays and pathway-specific inhibitors (e.g., TAK-242 for TLR4) help clarify mechanistic contributions .

Q. Q10. Why might in vitro receptor affinity data fail to translate to in vivo efficacy?

Factors include:

  • Pharmacokinetics : Poor solubility (e.g., 7.9 µg/mL for 4-chloro-8-fluoro derivatives) limits bioavailability .
  • Metabolic instability : Hydrazine moieties may undergo rapid oxidation in vivo, necessitating prodrug strategies .

Advanced Pharmacological Profiling

Q. Q11. What methodologies assess the therapeutic potential of pyrimidoindole derivatives in disease models?

  • In vivo toxicity studies : Acute toxicity assays in mice (e.g., LD₅₀ comparisons with hydralazine) evaluate safety margins .
  • Antiviral assays : Compounds are screened against viral replication mechanisms (e.g., Hepatitis B polymerase inhibition) using qPCR-based viral load quantification .

Q. Q12. How can researchers design pyrimidoindole analogs with improved blood-brain barrier (BBB) penetration?

Strategies include:

  • LogP optimization : Targeting logP values ~2–3 (e.g., 2.9 for 4-chloro-8-fluoro derivatives) to balance hydrophobicity and solubility .
  • P-glycoprotein evasion : Incorporating non-planar substituents (e.g., cyclopropyl groups) reduces efflux pump recognition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.